2-(perfluoropropyl)-1H-benzo[d]imidazole
Overview
Description
2-(Perfluoropropyl)-1H-benzo[d]imidazole is a compound belonging to the class of imidazole derivatives. Imidazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, due to their unique structural features and biological activities. The incorporation of a perfluoropropyl group into the benzo[d]imidazole structure enhances its chemical stability and potential biological activities.
Scientific Research Applications
2-(Perfluoropropyl)-1H-benzo[d]imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Mechanism of Action
Target of Action
For instance, imidazole, a similar compound, has been reported to interact with several proteins such as Monomeric sarcosine oxidase, Nitric oxide synthase, inducible, and Adenylate kinase 2, mitochondrial .
Mode of Action
For example, they can bind to the minor groove of the DNA molecule and recognize a specific base sequence . They can also disturb tubulin polymerization or depolymerization, inhibit enzymes, and act as signal transduction inhibitors .
Biochemical Pathways
For instance, imidazole glycerol phosphate synthase, an enzyme involved in the histidine and nucleotide biosynthetic pathways, is known to be influenced by imidazole derivatives .
Pharmacokinetics
Studies on similar compounds, such as 2-(4-fluorophenyl)imidazole-5-ones, have shown promising pharmacokinetic properties .
Result of Action
Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, analgesic, cardiovascular, and anticancer activities .
Action Environment
It’s worth noting that imidazole compounds have been reported to be good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions .
Safety and Hazards
While specific safety and hazard information for 2-(perfluoropropyl)-1H-benzo[d]imidazole is not available, general safety precautions for imidazole compounds include avoiding contact with skin, eyes, or clothing, and seeking medical advice immediately in case of accident or unwellness . Imidazole compounds may cause damage to organs, and are suspected of damaging fertility or the unborn child .
Future Directions
Imidazole and its derivatives are key components in functional molecules used in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Future research may focus on the design of novel and potent imidazole-containing drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(perfluoropropyl)-1H-benzo[d]imidazole typically involves the reaction of a suitable benzo[d]imidazole precursor with a perfluoropropylating agent. One common method is the nucleophilic substitution reaction where the benzo[d]imidazole is treated with a perfluoropropyl halide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Perfluoropropyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Perfluoropropyl halides in the presence of a base like potassium carbonate in DMF.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce partially or fully reduced imidazole derivatives.
Comparison with Similar Compounds
- 2-(Perfluorobutyl)-1H-benzo[d]imidazole
- 2-(Perfluoroethyl)-1H-benzo[d]imidazole
- 2-(Perfluoromethyl)-1H-benzo[d]imidazole
Comparison: Compared to its analogs, 2-(perfluoropropyl)-1H-benzo[d]imidazole exhibits unique properties due to the specific length and structure of the perfluoropropyl group. This group enhances the compound’s stability and biological activity, making it a valuable candidate for various applications. The differences in the perfluoroalkyl chain length among these compounds can lead to variations in their chemical and physical properties, influencing their suitability for different applications.
Properties
IUPAC Name |
2-(1,1,2,2,3,3,3-heptafluoropropyl)-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F7N2/c11-8(12,9(13,14)10(15,16)17)7-18-5-3-1-2-4-6(5)19-7/h1-4H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEYKZFVOPCTLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C(C(F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F7N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325611 | |
Record name | 2-(Heptafluoropropyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
559-37-5 | |
Record name | 559-37-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512761 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Heptafluoropropyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.